2'-Mchp
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Overview
Description
The compound (4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its use as a lead compound for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of other complex molecules or materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic organic molecules with multiple chiral centers and fused ring systems. Examples include certain steroids and terpenoids.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
116169-22-3 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one |
InChI |
InChI=1S/C26H38O2/c1-16-6-5-7-19-15-23-21-9-8-18-14-20(28)10-12-24(18,3)22(21)11-13-25(23,4)26(16,19)17(2)27/h14,16,19,21-23H,5-13,15H2,1-4H3/t16-,19+,21+,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
XLZCFPBMWHIZNL-JJURLJEXSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1([C@]3(CC[C@H]4[C@H]([C@@H]3C2)CCC5=CC(=O)CC[C@]45C)C)C(=O)C |
SMILES |
CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C |
Canonical SMILES |
CC1CCCC2C1(C3(CCC4C(C3C2)CCC5=CC(=O)CCC45C)C)C(=O)C |
Synonyms |
2'-MCHP 2'-methyl-16,17-cyclohexaneprogesterone 2'-methyl-16,17-cyclohexanoprogesterone |
Origin of Product |
United States |
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